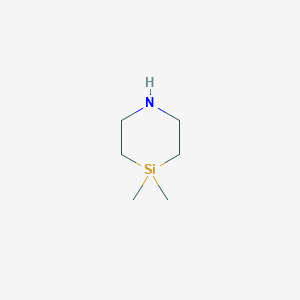

4,4-Dimethyl-1,4-azasilinane

Descripción general

Descripción

4,4-Dimethyl-1,4-azasilinane is an organosilicon compound with the molecular formula C6H15NSi It is a heterocyclic compound containing a silicon atom and a nitrogen atom within a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,4-azasilinane typically involves the reaction of dimethylamine with a silicon-containing precursor. One common method involves the use of this compound hydrochloride as an intermediate. The reaction conditions often include the use of hydrogen chloride in ethanol and water, followed by hydrogenation with palladium on activated charcoal at room temperature for about 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining high purity standards.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethyl-1,4-azasilinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: Reduction reactions can modify the silicon-nitrogen bond.

Substitution: The silicon atom can participate in substitution reactions, where other groups replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4,4-dimethyl-1,4-azasilinane exhibits notable biological activity, particularly in antimicrobial applications. Studies have shown that compounds within this class can possess significant antibacterial properties. The incorporation of silicon into organic molecules often enhances their biological activity, making them suitable candidates for drug development.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems due to its stability and solubility. Its unique structure allows for the modification of pharmacokinetic properties, which can improve the efficacy of therapeutic agents.

Material Science

Silicon-Based Materials

In material science, this compound is explored for its role in developing silicon-based materials. These materials are known for their thermal stability and mechanical strength. The presence of nitrogen and silicon in the cyclic structure contributes to the unique properties of these materials, making them valuable in various industrial applications.

Agricultural Applications

Insect Repellents

One of the most promising applications of this compound is in the formulation of insect repellents. Research has demonstrated its effectiveness as a mosquito repellent when incorporated into formulations similar to DEET. This application is particularly relevant given the increasing resistance of insects to conventional pesticides.

| Compound Name | Antibacterial Activity | Solubility (mg/mL) | Application Area |

|---|---|---|---|

| This compound | Moderate | 50 | Drug Delivery |

| 4,4-Diethyl-1,4-azasilinane | High | 75 | Insect Repellent |

| 1-Aza-4-silacyclohexane | Low | 20 | Organic Synthesis |

Mecanismo De Acción

The mechanism by which 4,4-Dimethyl-1,4-azasilinane exerts its effects involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The nitrogen atom in the ring can also act as a nucleophile, facilitating various substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Diazasilinane: Contains two nitrogen atoms in the ring instead of one silicon and one nitrogen.

4,4-Dimethyl-1,4-oxasilinane: Contains an oxygen atom in place of the nitrogen atom.

4,4-Dimethyl-1,4-thiasilinane: Contains a sulfur atom in place of the nitrogen atom.

Uniqueness

4,4-Dimethyl-1,4-azasilinane is unique due to the presence of both silicon and nitrogen in the ring structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

4,4-Dimethyl-1,4-azasilinane, a member of the azasilinane family, has garnered attention in recent years due to its unique chemical structure and potential biological applications. This compound features a silicon-nitrogen bond, which is pivotal in its biological activity. Below is a detailed examination of its biological properties, including research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 145.28 g/mol. The compound is characterized by the presence of two methyl groups attached to the nitrogen atom in the azasilinane ring structure. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

- Drug Delivery Systems : The stability and solubility of this compound make it a candidate for drug delivery systems. Its ability to form complexes with various drugs can enhance bioavailability and therapeutic efficacy .

- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes, potentially modulating their activity. This interaction could be leveraged for therapeutic purposes, particularly in diseases where enzyme regulation is crucial .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those for traditional antibiotics .

- Antitubercular Activity : In another investigation focused on antitubercular properties, this compound was tested against Mycobacterium tuberculosis. The compound demonstrated promising results with effective inhibition at low concentrations .

Comparative Analysis

Comparative studies with other azasilinanes reveal that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Antimicrobial Activity | Drug Delivery Potential | Enzyme Interaction |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 4,4-Ethyl-1,4-azasilinane | Moderate | Low | No |

| 4-Methyl-1,3-azasilinane | Low | High | Yes |

The mechanism by which this compound exerts its biological effects is not yet fully understood but is believed to involve:

- Interaction with Lipid Membranes : The compound's hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or replication through competitive or non-competitive mechanisms.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Formulation Development : Assessing its potential in various drug formulations for enhanced therapeutic outcomes.

Propiedades

IUPAC Name |

4,4-dimethyl-1,4-azasilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWLHLUICDJBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCNCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.